

Solanum surattense: A Comprehensive Technical Guide to Solasodine Extraction, Analysis, and Pharmacological Applications

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Compound of Interest

Compound Name: Solasurine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of *Solanum surattense* as a significant source of the steroidal alkaloid solasodine. It covers quantitative data on solasodine yields, detailed experimental protocols for its extraction and analysis, and a review of its pharmacological activities, including its impact on key cellular signaling pathways.

Introduction to Solasodine from *Solanum surattense*

Solanum surattense Burm. f. (syn. *Solanum xanthocarpum*), a member of the Solanaceae family, is a prickly perennial herb found in tropical regions of Asia, Australia, and the Pacific islands.[1] Traditionally used in Ayurvedic medicine, this plant is a rich source of various bioactive compounds, most notably the steroidal alkaloid solasodine.[2][3] Solasodine is a nitrogen analogue of diosgenin and serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids, anabolic steroids, and oral contraceptives.[1][4] Beyond its role as a synthetic precursor, solasodine itself exhibits a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antifungal, and hepatoprotective effects, making it a compound of significant interest for drug development.[4][5]

Quantitative Analysis of Solasodine Content

The concentration of solasodine in *Solanum surattense* can vary depending on the plant part, growth conditions (in vivo vs. in vitro), and the extraction method employed. The following tables summarize the quantitative data on solasodine yield from various studies.

Table 1: Solasodine Content in *Solanum surattense* (in vivo vs. in vitro)

Plant Material	Cultivation Method	Solasodine Content (mg/g dry weight)	Reference
Leaves	Field grown (in vivo)	0.3316	[1]
Callus	In vitro (MS medium + 1 mg/L BAP + 2 mg/L NAA)	0.3951	[1]
Callus	In vitro (MS medium + 1 mg/L BAP + 3 mg/L NAA)	0.3908	[1]
Aerial Parts	Wild species	0.446	[6]

Table 2: Solasodine Content in Various *Solanum* Species (for comparison)

Solanum Species	Plant Part	Solasodine Content (mg/g)	Reference
S. diphyllum	Fruits	0.356	[6]
S. incanum	Fruits	0.341	[6]
S. nigrum	Fruits	0.472	[6]
S. sisymbriifolium	Fruits	0.494	[6]
S. torvum	Fruits	0.396	[6]
S. verbascifolium	Fruits	0.416	[6]
S. vellosum	Fruits	0.465	[6]
S. indicum	Fruits	0.48	[7]
S. trilobatum	Fruits	1.32	[7]
S. pubescens (leaf hydro-alcohol extract)	Leaves	1.857%	[8]
S. pubescens (leaf methanol extract)	Leaves	1.447%	[8]

Experimental Protocols

Extraction of Solasodine from Solanum surattense

This protocol is a synthesized method based on procedures described in the literature.[1][6][9]

Objective: To extract crude solasodine from dried plant material.

Materials:

- Dried, powdered plant material (Solanum surattense leaves, fruits, or aerial parts)
- Methanol or 96% Ethanol
- Sulfuric acid (5%)

- Diethyl ether
- Ammonia solution
- Chloroform
- Anhydrous sodium sulfate
- Shaker
- Filtration apparatus (e.g., Whatman filter paper)
- Rotary evaporator
- Separatory funnel
- pH meter or pH indicator strips

Procedure:

- Maceration: Weigh 2 grams of dried, powdered plant material and place it in a flask. Add 20 mL of 96% ethanol.[\[1\]](#)
- Extraction: Place the flask on a shaker for 10 minutes to ensure thorough mixing. Allow the mixture to stand for 24 hours at 4°C.[\[1\]](#)
- Filtration: Filter the mixture to separate the extract from the plant debris.
- Solvent Evaporation: Evaporate the solvent from the filtrate under vacuum using a rotary evaporator to obtain a crude extract.
- Acid-Base Extraction: a. Dissolve the crude extract in 20 mL of 5% sulfuric acid.[\[1\]](#) b. Transfer the acidic solution to a separatory funnel and add 20 mL of diethyl ether to remove fats and pigments. Shake gently and allow the layers to separate.[\[1\]](#) c. Discard the upper ether layer. Collect the lower aqueous acidic layer containing the protonated alkaloids.[\[1\]](#) d. Basify the aqueous layer by adding ammonia solution dropwise until the pH is alkaline, which will precipitate the alkaloids. e. Extract the precipitated alkaloids with chloroform. Repeat the chloroform extraction three times to ensure complete recovery. f. Pool the chloroform

extracts and wash with distilled water until the aqueous layer is neutral. g. Dry the chloroform extract over anhydrous sodium sulfate.

- Final Concentration: Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract containing solasodine.

Quantification of Solasodine by High-Performance Liquid Chromatography (HPLC)

This protocol is based on HPLC methods described for the analysis of solasodine.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Objective: To quantify the amount of solasodine in an extract.

Instrumentation and Conditions:

- HPLC System: A system equipped with a UV detector (e.g., Cecil, Shimadzu).[\[1\]](#)[\[6\]](#)
- Column: C18 reversed-phase column (e.g., 25 cm length).[\[1\]](#)
- Mobile Phase: 70% methanol and 30% water (containing 20 mM phosphate buffer), with the pH adjusted to 3.5.[\[1\]](#)
- Flow Rate: 0.5 mL/min.[\[1\]](#)
- Detection Wavelength: 210 nm.[\[1\]](#)
- Injection Volume: 20 µL.[\[1\]](#)
- Column Temperature: 30°C.[\[6\]](#)

Procedure:

- Standard Preparation: Prepare a stock solution of pure solasodine standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL) by serial dilution with methanol.[\[6\]](#)
- Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a known volume (e.g., dissolve the extract from 2g of plant material in 1 mL of methanol).[\[1\]](#)

Filter the sample solution through a 0.45 μm membrane filter before injection.[1]

- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to the retention time of the solasodine standard.
- Quantification: Determine the concentration of solasodine in the sample by interpolating its peak area on the calibration curve. Calculate the solasodine content in the original plant material (e.g., in mg/g of dry weight).

Pharmacological Activities and Signaling Pathways

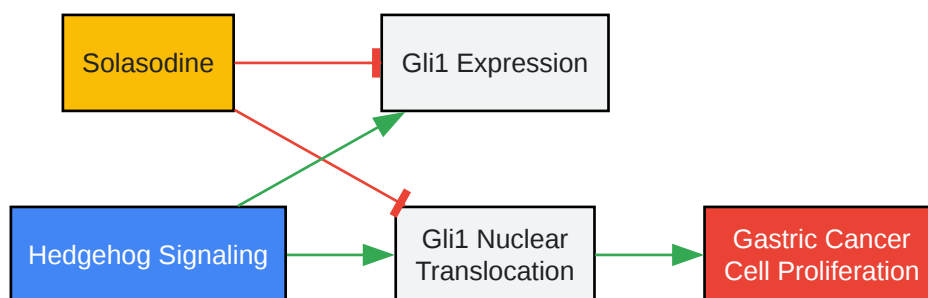
Solasodine exhibits a range of pharmacological effects, primarily investigated for its anticancer properties. It influences several key cellular signaling pathways to exert its effects.

Anticancer Activity

Solasodine has demonstrated cytotoxic effects against various cancer cell lines, including gastric, pancreatic, breast, and cervical cancer.[4][10][11] Its anticancer mechanisms involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell migration.[10][12]

4.1.1. Hedgehog/Gli1 Signaling Pathway

In gastric cancer cells, solasodine has been shown to inhibit proliferation by suppressing the Hedgehog (Hh)/Gli1 signaling pathway.[10] It acts by down-regulating the expression of Gli1, a key transcription factor in this pathway, and preventing its nuclear translocation.[10] This inhibition appears to be independent of the Smoothened (Smo) receptor, a common target for Hh pathway inhibitors.[10]



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Caption: Solasodine inhibits Hedgehog/Gli1 signaling in gastric cancer cells.

4.1.2. Cox-2/Akt/GSK3 β Signaling Pathway

In pancreatic cancer, solasodine has been found to inhibit the activation of the Cox-2/Akt/GSK3 β signaling pathway.[11] It downregulates the expression of Cox-2 and reduces the phosphorylation of Akt and GSK3 β , leading to the induction of apoptosis.[11] This is accompanied by the release of cytochrome c from mitochondria and the activation of caspases 9 and 3.[11]

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